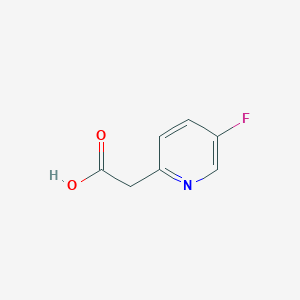

2-(5-Fluoropyridin-2-YL)acetic acid

Descripción

Significance of Pyridine (B92270) Acetic Acid Derivatives in Modern Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that serve as crucial scaffolds in numerous fields. researchgate.netresearchgate.net The pyridine ring is a key component in many natural products, including vitamins and alkaloids, and is found in over 7,000 existing drug molecules. researchgate.netrsc.org The addition of an acetic acid moiety to this ring system creates pyridine acetic acid derivatives, a class of compounds with broad utility.

These derivatives are vital intermediates in the development of new pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com In medicinal chemistry, they are instrumental in synthesizing drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, analgesic, and anticancer properties. researchgate.netchemimpex.comontosight.ai The pyridine nucleus can interact with various biological targets like enzymes and proteins, and its basicity can improve the water solubility of drug candidates. researchgate.netnih.gov

Beyond pharmaceuticals, pyridine acetic acid derivatives are used to formulate agricultural chemicals such as herbicides and pesticides. chemimpex.com They also find applications in materials science, where they can be incorporated into polymers to enhance thermal stability and chemical resistance, and in analytical chemistry as reagents for separating and identifying compounds. chemimpex.com

Table 1: Applications of Pyridine Acetic Acid Derivatives

| Field | Application | Examples of Biological Activity/Function |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Synthesis | Anti-inflammatory, Antimicrobial, Anticancer, Antiviral, Analgesic researchgate.netrsc.orgchemimpex.comontosight.ai |

| Agrochemicals | Formulation Intermediates | Herbicides, Pesticides chemimpex.com |

| Materials Science | Polymer Additives | Enhancing thermal stability and chemical resistance chemimpex.com |

| Analytical Chemistry | Reagents | Separation and identification of compounds chemimpex.com |

Strategic Role of Fluorine in Pyridine Systems for Advanced Organic Synthesis and Materials Science

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a powerful strategy in modern chemistry. nih.govrsc.org Fluorine's high electronegativity and small size impart unique properties to the parent molecule, significantly altering its reactivity, stability, and biological interactions. rsc.orgnumberanalytics.com

In advanced organic synthesis, fluorination of the pyridine ring dramatically enhances its reactivity toward nucleophilic aromatic substitution (SNAr). acs.org For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than its chloro-analogue. acs.org This increased reactivity allows for chemical modifications under milder conditions, facilitating the late-stage functionalization of complex, medicinally relevant molecules. nih.govacs.org Researchers have developed methods for the site-selective C–H fluorination of pyridines adjacent to the nitrogen atom, creating versatile intermediates for further synthesis. nih.govresearchgate.net

In medicinal chemistry, the strategic placement of fluorine can lead to improved drug candidates. researchgate.net Fluorination can enhance metabolic stability by blocking sites susceptible to metabolism, increase lipophilicity which can improve membrane permeability, and augment binding affinity to target proteins. cymitquimica.comrsc.orgresearchgate.net It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. rsc.org

In materials science, fluorination is used to create high-performance materials. numberanalytics.comrsc.org The strong carbon-fluorine bond contributes to high thermal stability and chemical inertness, making fluorinated polymers and materials resistant to harsh conditions. numberanalytics.com This strategy is employed to develop materials for applications ranging from electronics to aerospace. numberanalytics.com

Table 2: Effects of Fluorine Substitution in Pyridine Systems

| Area of Impact | Effect of Fluorination | Significance |

|---|---|---|

| Organic Synthesis | Increased reactivity for SNAr reactions acs.org | Enables milder reaction conditions and late-stage functionalization of complex molecules. nih.govacs.org |

| Medicinal Chemistry | Enhanced metabolic stability, lipophilicity, and binding affinity rsc.orgresearchgate.net | Improves pharmacokinetic and pharmacodynamic properties of drug candidates. rsc.org |

| Materials Science | Increased thermal stability and chemical resistance numberanalytics.com | Creates robust, high-performance materials for demanding applications. numberanalytics.comrsc.org |

Current Research Landscape and Emerging Trends in Fluorinated Pyridine Acetic Acid Chemistry

The current research landscape shows a clear trend towards the use of strategically fluorinated building blocks for the synthesis of novel compounds with tailored properties. 2-(5-Fluoropyridin-2-YL)acetic acid (CAS No. 1000515-83-2) is a prime example of such a building block. cymitquimica.combldpharm.com

This compound combines the features of a pyridine acetic acid with the benefits of a fluorine substituent. The presence of the fluorine atom is noted to enhance its biological activity and lipophilicity, making it a compound of interest for medicinal chemistry and a valuable intermediate in the synthesis of new pharmaceuticals and agrochemicals. cymitquimica.com The development of synthetic routes to access key intermediates, such as 2-amino-5-fluoropyridine (B1271945), underscores the demand for these types of fluorinated heterocycles in creating advanced molecules. researchgate.net

The focus of ongoing research often involves leveraging these pre-functionalized building blocks to streamline the synthesis of complex target molecules, avoiding the need for potentially harsh fluorination steps late in a synthetic sequence. This approach allows for the efficient creation and testing of new chemical entities with potentially superior performance in both biological and material contexts.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1000515-83-2 lookchem.com |

| Molecular Formula | C₇H₆FNO₂ lookchem.com |

| Molecular Weight | 155.13 g/mol lookchem.com |

| Predicted Boiling Point | 265.0 ± 25.0 °C lookchem.com |

| Predicted Density | 1.357 ± 0.06 g/cm³ lookchem.com |

| Predicted pKa | 3.90 ± 0.10 lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZVAIZIJBXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717201 | |

| Record name | (5-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-83-2 | |

| Record name | (5-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 5 Fluoropyridin 2 Yl Acetic Acid

Exploration of Electrophilic and Nucleophilic Substitution Reactions in Fluoropyridines

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. In strongly acidic media required for many EAS reactions, such as nitration, the pyridine nitrogen is protonated, further deactivating the ring and making substitution challenging. vedantu.com

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position and particularly halogens at the 2- and 4-positions of the pyridine ring are prone to displacement by nucleophiles. The rate-limiting step in SNAr is typically the initial attack of the nucleophile, a process favored by strong electron-withdrawing groups that stabilize the negatively charged intermediate (a Meisenheimer-like complex). cdnsciencepub.com For halopyridines, the reactivity order is often F > Cl > Br > I, as the high electronegativity of fluorine makes the attached carbon atom highly electrophilic. This is contrary to the typical leaving group ability seen in aliphatic systems. cdnsciencepub.comquora.com

Research has shown that SNAr reactions on 2-fluoropyridines can be performed under significantly milder conditions than previously thought, allowing for high functional group tolerance. researchgate.net This enables the selective substitution of the fluorine atom even in the presence of other electrophilic sites, such as esters. researchgate.net The reaction of 2-halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, can be efficiently promoted by microwave irradiation, dramatically reducing reaction times. quora.com

Table 1: Reactivity of 2-Halopyridines with Nucleophiles This table summarizes the general reactivity trends observed in nucleophilic substitution reactions.

| Nucleophile Type | General Reactivity Order | Controlling Factor | Reference |

|---|---|---|---|

| Oxygen (e.g., PhCH₂OH) | F > Cl > Br > I | Charge-controlled (electrophilicity of C-2) | quora.com |

| Sulfur (e.g., PhSNa) | I > Br > Cl > F | Leaving group ability (C-X bond cleavage) | quora.com |

| Carbon (e.g., PhCH₂CN) | No substantial difference | - | quora.com |

Investigation of Coupling Reactions Involving Fluoropyridine Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. For a molecule like 2-(5-fluoropyridin-2-yl)acetic acid, the C-F bond could potentially participate in coupling reactions, though C-Cl, C-Br, and C-I bonds are more commonly used.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. It has been used to synthesize 2-arylpyridines from pyridine precursors. nih.govbohrium.comnih.gov While direct coupling of a C-F bond is challenging, it is not impossible. More commonly, other leaving groups on the pyridine ring are used, or the pyridine ring itself can be constructed via coupling methods. For instance, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids has been reported to generate 2-arylpyridines. nih.govscholaris.caclaremont.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It represents a key method for synthesizing substituted aminopyridines. Studies on dihalopyridines have shown that selective amination can be achieved. For example, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig reaction occurs exclusively at the C-I position, demonstrating the higher reactivity of iodide over fluoride in this specific catalytic system. researchgate.netresearchgate.net This selectivity allows for stepwise functionalization of the pyridine ring.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper. wikipedia.orglibretexts.org It is a valuable method for synthesizing alkynylpyridines. The reaction has been successfully applied to bromo-fluoropyridine substrates, where the coupling occurs at the C-Br position, leaving the C-F bond intact. soton.ac.ukresearchgate.net This again highlights the differential reactivity of halogens in palladium-catalyzed coupling reactions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov This transformation can be used to introduce alkenyl substituents onto a pyridine ring. The reaction typically proceeds with high regioselectivity at the less substituted carbon of the alkene double bond. mdpi.comlibretexts.org

Table 2: Common Coupling Reactions for Pyridine Functionalization This table provides an overview of key palladium-catalyzed coupling reactions applicable to fluoropyridine derivatives.

| Reaction Name | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | C-C | nih.govnih.gov |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) | wikipedia.orgorganic-chemistry.org |

| Heck | Aryl Halide + Alkene | C-C (sp²-sp²) | organic-chemistry.orgwikipedia.org |

Protonation Equilibria and Acid-Base Chemistry of Pyridine Carboxylic Acids

This compound possesses two ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid group. The acid-base properties of such molecules can be complex, involving multiple equilibria. researchgate.net

The pyridine nitrogen is a weak base. Its pKa value is influenced by the substituents on the ring. The electron-withdrawing fluorine atom at the 5-position would be expected to decrease the basicity of the nitrogen (lower pKa of the conjugate acid) compared to unsubstituted pyridine.

The carboxylic acid moiety is acidic. Carboxylic acids typically have pKa values in the range of 3-5. wikipedia.org In solution, an equilibrium exists between the neutral molecule, a zwitterionic form (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated), and various cationic and anionic species, depending on the pH of the solution. researchgate.net

The equilibria can be represented as follows:

At very low pH, both the pyridine nitrogen and the carboxylic acid will be protonated, resulting in a net positive charge.

As the pH increases, the carboxylic acid will deprotonate first to form a zwitterion or a neutral molecule, depending on the relative pKa values.

At higher pH values, the proton on the pyridine nitrogen will be removed, leading to a net negative charge on the carboxylate.

The isoelectric point (pI) is the pH at which the molecule has no net charge, which is dominated by the neutral and zwitterionic forms. The specific pKa values for this compound would determine the exact distribution of these species at any given pH.

Mechanistic Studies of Functional Group Transformations on the Pyridine Ring and Acetic Acid Moiety

The functional groups of this compound can undergo various transformations.

Reactions of the Acetic Acid Moiety:

Esterification: The carboxylic acid can be converted to an ester, for example, by reaction with an alcohol under acidic conditions. The esterification of pyridine carboxylic acids can be catalyzed by strong acids like sulfuric acid, where the catalyst is often a salt formed between the ester product and the acid. google.com O-acetylation using acetic anhydride (B1165640) in pyridine is a common method for protecting hydroxyl groups. nih.gov

Decarboxylation: The removal of CO₂ from pyridineacetic acids has been studied. The rate of decarboxylation depends on the position of the acetic acid group. For isomeric pyridineacetic acids, the ortho-isomer (2-pyridineacetic acid) decarboxylates the fastest. vedantu.comstackexchange.com This is attributed to the ability to form a zwitterionic intermediate where the positively charged pyridinium (B92312) nitrogen stabilizes the negative charge developing on the alpha-carbon as the C-C bond breaks. stackexchange.com This stabilization is most effective when the groups are in close proximity (ortho position).

Active Methylene (B1212753) Group Reactions: The CH₂ group is an "active methylene" group because it is positioned between two electron-withdrawing groups (the pyridine ring and the carboxyl group). quora.com This makes the protons on this carbon acidic and allows for the formation of a carbanion. This carbanion can then participate in various reactions, such as alkylation or condensation, providing a route to more complex structures. youtube.comrsc.org

Transformations of the Pyridine Ring:

Ring Transformation: Under certain conditions, the pyridine ring itself can be chemically transformed. For instance, electron-deficient pyridones can serve as substrates for three-component ring transformations, reacting with a ketone and a nitrogen source to yield new, highly substituted nitroanilines or nitropyridines. organic-chemistry.org

Dimerization: Pyridineacetic acids have been shown to undergo dimerization when treated with activating agents, leading to the formation of complex quinolizinone structures. researchgate.net

Deuteration: Electrochemical methods have been developed for the C-H deuteration of pyridine derivatives using D₂O, offering a way to isotopically label the molecule. nih.gov

Design and Synthesis of 2 5 Fluoropyridin 2 Yl Acetic Acid Derivatives and Analogues

Rational Design for Structural Modification of the Fluoropyridine Core

One common strategy involves the substitution at various positions on the pyridine (B92270) ring. The introduction of different functional groups can alter the molecule's lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. For instance, the position of the fluorine atom is critical and modifications often explore the impact of shifting or adding other halogen atoms to the ring.

Another approach in the rational design process is the use of computational modeling and quantitative structure-activity relationship (QSAR) studies. mdpi.com These methods allow for the prediction of how structural changes to the fluoropyridine core will affect the desired properties, enabling a more targeted and efficient synthetic effort. By analyzing the electronic and steric features of the core, researchers can design analogues with potentially enhanced activity or improved physicochemical properties.

Functionalization Strategies at the Acetic Acid Side Chain

The acetic acid side chain of 2-(5-Fluoropyridin-2-YL)acetic acid offers a versatile handle for chemical modification to create a diverse library of analogues. nih.gov Functionalization at this position can profoundly influence the molecule's acidity, steric bulk, and potential for covalent or non-covalent interactions.

A primary strategy involves the conversion of the carboxylic acid to various other functional groups. Esterification and amidation are common transformations that yield derivatives with altered solubility, membrane permeability, and metabolic stability. The reaction of the carboxylic acid with a wide range of alcohols or amines can introduce a variety of substituents, from simple alkyl chains to more complex cyclic or aromatic moieties.

Furthermore, the methylene (B1212753) group of the acetic acid side chain can also be a target for functionalization. For example, α-substitution can introduce chirality and additional functional groups that can interact with specific binding pockets in target proteins. The development of methods for the selective introduction of substituents at this position is an active area of research. The cyclization of the side chain to form lactams or other heterocyclic structures is another strategy to create more rigid analogues, which can provide valuable information about the bioactive conformation of the molecule.

Introduction of Diverse Substituents for Modulation of Molecular Properties and Research Applications

The introduction of a wide range of substituents onto the this compound scaffold is a key strategy for fine-tuning its molecular properties and adapting it for various research applications. nih.govnih.gov The nature of the substituent, its position on the molecule, and its stereochemistry can all have a profound impact on the compound's physicochemical and biological characteristics. nih.gov

For instance, the incorporation of halogen atoms, particularly fluorine, is a common tactic to enhance metabolic stability and binding affinity. mdpi.com The strategic placement of electron-withdrawing or electron-donating groups can modulate the pKa of the acetic acid moiety, influencing its ionization state at physiological pH. The addition of bulky or flexible side chains can alter the molecule's conformational preferences and its ability to fit into specific binding sites.

The following table summarizes the effects of different substituents on the molecular properties of this compound derivatives and their potential research applications.

| Substituent Type | Position of Substitution | Effect on Molecular Properties | Potential Research Applications |

| Halogens (e.g., Cl, Br) | Pyridine Ring | Increased lipophilicity, altered electronic distribution. | Probes for studying halogen bonding interactions. |

| Alkyl Groups | Pyridine Ring or Side Chain | Increased steric bulk, enhanced lipophilicity. | Investigation of steric requirements in binding pockets. |

| Aryl Groups | Pyridine Ring or Side Chain | Introduction of π-stacking interactions, increased rigidity. | Development of probes for aromatic recognition sites. |

| Amine/Amide Groups | Side Chain (from Acetic Acid) | Altered solubility, hydrogen bonding capacity, and charge. | Creation of peptidomimetic structures. |

| Hydroxyl Groups | Pyridine Ring or Side Chain | Increased polarity, hydrogen bonding potential. | Probes for hydrophilic interactions. |

Enantioselective Synthesis of Chiral Fluorinated Pyridine Derivatives

The development of synthetic methods that can selectively produce a single enantiomer of a chiral molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities. In the context of this compound derivatives, the introduction of a chiral center, often at the α-position of the acetic acid side chain, necessitates enantioselective synthesis to access pure stereoisomers. rsc.org

One of the primary approaches to achieve enantioselectivity is through asymmetric catalysis. rsc.org This involves the use of a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereochemical outcome of a chemical reaction. For instance, the asymmetric hydrogenation of a suitable prochiral precursor can yield the desired chiral carboxylic acid with high enantiomeric excess.

Another strategy is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the new chiral center. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Chiral resolution, which involves the separation of a racemic mixture into its individual enantiomers, is also a viable but often less efficient method.

The ability to synthesize specific enantiomers of fluorinated pyridine derivatives allows for a more detailed investigation of their structure-activity relationships and their interactions with chiral biological macromolecules. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of 2 5 Fluoropyridin 2 Yl Acetic Acid Systems

Investigation of Hydrogen Bonding Networks in Pyridine-Carboxylic Acid Co-crystals and Assemblies

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a cornerstone of crystal engineering. The interaction between a carboxylic acid and a pyridine (B92270) derivative is a particularly robust and well-studied supramolecular synthon, a reliable and predictable pattern of non-covalent interactions. This reliability stems from the strong and directional nature of the O-H···N hydrogen bond formed between the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring.

Analysis of Halogen Bonding Interactions in Fluoropyridine Systems

Halogen bonding is a non-covalent interaction that has gained significant attention in recent years for its strength and directionality, making it a valuable tool in crystal engineering. It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In 2-(5-Fluoropyridin-2-YL)acetic acid, the fluorine atom attached to the pyridine ring introduces the potential for halogen bonding. Although fluorine is the least polarizable of the halogens and typically forms the weakest halogen bonds, its high electronegativity can induce a positive σ-hole on other, more polarizable halogen atoms present in co-formers.

Studies on related fluoropyridine systems have shown that the fluorine substituent can influence the supramolecular assembly in several ways. It can participate directly in weak C-F···H hydrogen bonds or F···F interactions. More significantly, its electron-withdrawing nature can enhance the acidity of C-H protons on the pyridine ring, strengthening their potential to act as hydrogen bond donors. In co-crystals with other halogenated compounds, the fluorine atom can also engage in halogen-halogen interactions, influencing the orientation of the molecules within the crystal lattice. The directionality of these interactions, though often weaker than traditional hydrogen bonds, can be a determining factor in the resulting crystal packing and polymorphism.

Coordination Chemistry with Metal Ions for the Formation of Metal-Organic Frameworks and Complexes

The versatility of this compound as a ligand in coordination chemistry is a direct result of its bifunctional nature. The pyridine nitrogen atom and the carboxylate group provide two distinct coordination sites, allowing the molecule to act as a bridging ligand between metal centers. This capability is fundamental to the construction of metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters connected by organic linkers.

The deprotonated form of this compound can coordinate to metal ions in various modes. The carboxylate group can bind to a metal center in a monodentate, bidentate chelating, or bidentate bridging fashion. Simultaneously, the pyridine nitrogen can coordinate to another metal ion, leading to the formation of extended networks. The choice of metal ion, with its specific coordination geometry and oxidation state, along with the reaction conditions, plays a crucial role in determining the final topology of the resulting MOF.

Self-Assembly Processes and Engineered Solid-State Structures

The self-assembly of this compound into well-defined solid-state structures is a process governed by a delicate balance of the various non-covalent interactions discussed previously. The molecule's inherent ability to form strong hydrogen bonds via its carboxylic acid group, engage in potential halogen bonding through its fluorine substituent, and coordinate with metal ions makes it a prime candidate for the rational design of complex supramolecular architectures.

In the absence of other components, this compound molecules can self-assemble through the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. These dimers can then further assemble into more extended structures through weaker interactions.

Similarly, in the realm of MOFs, the geometry of the ligand, combined with the coordination preferences of the metal ion, dictates the topology of the resulting framework. The principles of reticular chemistry, which involve the assembly of preconceived molecular building blocks into ordered networks, can be applied to design MOFs with specific pore sizes, shapes, and functionalities. The fluorine substituent adds another layer of control, allowing for the fine-tuning of the chemical environment within the pores of the material. Through a comprehensive understanding of the non-covalent interactions at play, chemists can engineer the solid-state structures of this compound systems to create new materials with applications in areas such as gas storage, separation, and catalysis.

Theoretical and Computational Studies of 2 5 Fluoropyridin 2 Yl Acetic Acid

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-(5-Fluoropyridin-2-YL)acetic acid, and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This allows researchers to identify potential biological targets and understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.

Molecular Dynamics (MD) Simulations provide a dynamic view of the compound-target complex over time. nih.gov Starting from a docked pose, MD simulations model the movement of every atom in the system by solving Newton's equations of motion. mdpi.com This technique can assess the stability of the binding pose, reveal conformational changes in both the ligand and the target upon binding, and provide a more detailed energetic analysis of the interaction. nih.govmdpi.com

Currently, there are no published studies that have performed molecular docking or MD simulations specifically with this compound to identify its potential protein targets or to characterize its binding dynamics.

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about the electronic structure. ornl.govuni-osnabrueck.deunipi.it

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. nih.gov DFT calculations can determine the optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density. From this, one can derive crucial reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Hartree-Fock (HF) Theory is another foundational ab initio method. mdpi.comnih.gov While generally less accurate than modern DFT methods for many applications because it does not account for electron correlation in the same way, it remains a vital tool and often serves as a starting point for more complex calculations. ornl.govarxiv.org

A search of the scientific literature yielded no specific DFT or HF studies on this compound. Such studies would be necessary to elucidate its three-dimensional structure, conformational preferences (e.g., rotation around the C-C bond of the acetic acid side chain), and its electronic properties, which govern its reactivity.

Computational Spectroscopic Analysis (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Property Prediction

Computational methods can simulate various types of spectra, providing a powerful complement to experimental spectroscopic techniques for structural confirmation and analysis.

Computational NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) of a molecule. mdpi.commdpi.comescholarship.org By comparing the computed spectra of different possible isomers or conformers with experimental data, researchers can confidently determine the correct structure of a synthesized compound. Given the fluorine atom in this compound, ¹⁹F NMR prediction would be particularly valuable.

Computational IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.govdiva-portal.org DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. chemrxiv.org This is highly useful for identifying characteristic functional groups and confirming the molecular structure by matching theoretical and experimental spectra. nih.gov

Computational UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govrsc.orgchemrxiv.org These calculations yield the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. researchgate.net This information helps in understanding the electronic transitions within the molecule.

No specific computational spectroscopic analyses for this compound have been published. Performing these calculations would be essential for validating its structure and interpreting experimental spectral data.

Advanced Analytical Methodologies for Research on 2 5 Fluoropyridin 2 Yl Acetic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 2-(5-Fluoropyridin-2-YL)acetic acid. Its versatility allows for effective separation from starting materials, byproducts, and degradation products, ensuring a highly purified compound for research purposes.

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing polar organic compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. A gradient elution, often involving a mixture of an aqueous solvent (like water with a pH modifier such as formic or trifluoroacetic acid) and an organic solvent (commonly acetonitrile or methanol), is employed to ensure optimal separation of compounds with varying polarities. pensoft.netpensoft.net

Purity assessment is a critical application of HPLC. By monitoring the elution profile with a UV detector, typically at wavelengths around 210-280 nm where the pyridine (B92270) ring absorbs, the area of the peak corresponding to this compound can be compared to the total area of all observed peaks. This area percentage is used to quantify the purity of the sample, with research-grade materials often exceeding 97% purity. sigmaaldrich.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard. The peak area of the analyte in an unknown sample is then compared against this curve to determine its precise concentration. This is crucial for creating solutions for biological assays or for stoichiometric calculations in synthetic chemistry.

The table below outlines a typical set of parameters for an RP-HPLC method suitable for the analysis of this compound, based on established methods for similar organic acids. pensoft.netsemanticscholar.org

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic component for eluting the compound. |

| Elution Mode | Gradient | Varies the mobile phase composition for efficient separation of multiple components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Volume of sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically set at 210 nm and 254 nm. |

| Run Time | 20-30 min | Duration of the analysis. |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., FT-IR, Multinuclear NMR, Mass Spectrometry, X-Ray Diffraction)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the spectrum would exhibit characteristic peaks confirming its structure. While a specific experimental spectrum is not publicly available, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. researchgate.netresearchgate.net

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1730-1700 |

| Methylene (B1212753) | C-H stretch | 2960-2850 |

| Pyridine Ring | C=C and C=N stretches | 1600-1450 |

| Aryl Fluoride (B91410) | C-F stretch | 1250-1100 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the three protons on the pyridine ring and the two protons of the methylene (-CH₂-) group. The chemical shifts and coupling patterns (splitting) are influenced by adjacent protons and the electron-withdrawing effects of the nitrogen and fluorine atoms. chemicalbook.com

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The presence of the fluorine atom will cause the signals for the carbon atoms of the pyridine ring to appear as doublets due to C-F coupling. nih.govmdpi.com

¹⁹F NMR: This specialized NMR technique is highly sensitive to the environment of the fluorine atom and would show a single signal for the fluorine on the pyridine ring, confirming its presence and purity.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. preprints.orgresearchgate.net

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -COOH | ~11-12 | ~175 |

| -CH₂- | ~3.8 | ~40 |

| Pyridine H-3 | ~7.6 | ~125 (d, J ≈ 4 Hz) |

| Pyridine H-4 | ~7.9 | ~140 (d, J ≈ 15 Hz) |

| Pyridine H-6 | ~8.4 | ~148 (d, J ≈ 3 Hz) |

| Pyridine C-2 | - | ~155 (d, J ≈ 10 Hz) |

| Pyridine C-3 | - | ~125 (d, J ≈ 4 Hz) |

| Pyridine C-4 | - | ~140 (d, J ≈ 15 Hz) |

| Pyridine C-5 | - | ~160 (d, J ≈ 240 Hz) |

| Pyridine C-6 | - | ~148 (d, J ≈ 3 Hz) |

| Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₆FNO₂), the expected masses are:

Monoisotopic Mass: 155.03800 u

Expected [M+H]⁺: 156.04583 m/z

Expected [M-H]⁻: 154.03017 m/z

X-Ray Diffraction

Single-crystal X-ray diffraction provides the definitive solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can determine the precise spatial arrangement of every atom, yielding exact bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net It also reveals intermolecular interactions, such as the hydrogen bonding patterns involving the carboxylic acid group, which dictate how the molecules pack in the crystal lattice. acs.orgfigshare.com Analysis of related pyridine-acid crystal structures shows that the carboxylic acid often forms strong hydrogen bonds, either as a dimer with another acid molecule or with the pyridine nitrogen atom. mdpi.comacs.org

Elemental Analysis for Stoichiometric Verification in Research Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula to verify the compound's stoichiometry and purity.

For this compound (C₇H₆FNO₂), the theoretical elemental composition is:

Carbon (C): 54.20%

Hydrogen (H): 3.90%

Fluorine (F): 12.25%

Nitrogen (N): 9.03%

Oxygen (O): 20.62%

The analysis is performed using a CHN elemental analyzer, which involves the complete combustion of a small, precisely weighed sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The analysis of fluorine-containing organic compounds requires special considerations, as the highly reactive fluorine produced during combustion can damage the instrument. Modern elemental analyzers utilize special reagents or traps within the combustion tube to capture the fluorine, ensuring accurate and robust analysis of fluorinated compounds. thermofisher.com An experimentally determined composition that falls within ±0.4% of the theoretical values is generally considered confirmation of the compound's elemental integrity. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Fluoropyridine Acetic Acids

The development of new and more efficient methods for synthesizing fluoropyridine acetic acids is a cornerstone for future research. While existing methods have proven useful, they often face challenges related to yield, regioselectivity, and the use of harsh reagents. Future efforts will likely focus on several key areas:

C-H Activation/Fluorination: Direct C-H fluorination of pyridine (B92270) derivatives offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov Research into late-stage C-H fluorination, potentially using new catalytic systems, could streamline the synthesis of complex fluoropyridine acetic acids. nih.gov The development of milder and more selective fluorinating agents will be crucial to tolerate a wider range of functional groups. nih.gov

Novel Coupling Strategies: Exploring new cross-coupling reactions to construct the pyridine or acetic acid moiety can provide alternative and potentially more efficient synthetic routes. This could involve the use of novel catalysts or coupling partners to overcome the limitations of current methods.

Flow Chemistry: The application of flow chemistry techniques can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of fluoropyridine acetic acids. nih.gov Continuous flow reactors can enable the use of hazardous reagents with greater control and facilitate the optimization of reaction conditions for improved yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. The discovery or engineering of enzymes capable of performing key transformations on fluorinated pyridine substrates would be a significant breakthrough.

A notable advancement in the synthesis of substituted pyridines is the Ring Opening and Closing Cascade (ROCC) mechanism, which has been used to create 2,5-di-substituted pyridine derivatives. researchgate.net This method, along with others that rely on transition-metal-free catalytic transformations of readily available starting materials like levulinic acid, showcases the trend towards more sustainable and efficient synthetic strategies. mdpi.com

Rational Design of Next-Generation Fluoropyridine Acetic Acid Derivatives with Enhanced Specificity

The true value of 2-(5-Fluoropyridin-2-YL)acetic acid lies in its potential as a scaffold for the development of new bioactive molecules. Rational drug design, guided by a deep understanding of structure-activity relationships (SAR), will be paramount in creating next-generation derivatives with enhanced specificity and efficacy.

Future research in this area will likely involve:

Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of fluoropyridine acetic acid derivatives to specific biological targets. rsc.org This allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will be crucial for elucidating the key structural features responsible for activity. nih.govmdpi.com This includes exploring the effects of different substituents on the pyridine ring and modifications to the acetic acid side chain. mdpi.com Studies have shown that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and NH2, can enhance the biological activity of pyridine derivatives. mdpi.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The fluoropyridine acetic acid core could serve as a starting point for FBDD campaigns.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the physicochemical properties of fluoropyridine acetic acid derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process. mdpi.com

The ultimate goal is to design derivatives that exhibit high affinity for their intended target while minimizing off-target effects. This requires a detailed understanding of the target's three-dimensional structure and the specific interactions that govern binding.

Advanced Mechanistic Investigations of Complex Reactions Involving Fluoropyridine Moieties

A deeper understanding of the reaction mechanisms involving fluoropyridine moieties is essential for both optimizing existing synthetic methods and developing new ones. The electronic properties of the fluorinated pyridine ring can significantly influence reaction pathways and outcomes.

Key areas for future mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): While SNAr is a common reaction for functionalizing fluoropyridines, the precise mechanism can be complex. nih.gov It is debated whether these reactions proceed through a two-step process with a Meisenheimer intermediate or a concerted mechanism. nih.gov Further studies are needed to elucidate the factors that favor one pathway over the other, which could lead to better control over regioselectivity and reactivity. The reactivity of fluoropyridines in SNAr reactions is known to be significantly higher than that of their chloro- and bromo-analogs, allowing for reactions to occur under milder conditions. acs.org

Photochemical Reactions: The photochemical behavior of fluoropyridines is an area ripe for exploration. Irradiation of 2-fluoropyridine (B1216828) with certain amines can lead to nucleophilic displacement of the fluorine atom. psu.edu Understanding the excited-state properties and reaction pathways of these photochemical transformations could open up new avenues for the synthesis of novel fluoropyridine derivatives.

Catalytic Cycles: For reactions involving transition metal catalysts, a detailed understanding of the catalytic cycle is crucial for optimization. This includes identifying the active catalytic species, understanding the elementary steps of the reaction (e.g., oxidative addition, reductive elimination), and identifying potential catalyst deactivation pathways.

Computational Chemistry: Quantum mechanical calculations can provide valuable insights into reaction mechanisms, including transition state structures and activation energies. These computational studies can complement experimental work and help to rationalize observed reactivity and selectivity.

By unraveling the intricate details of these reaction mechanisms, chemists can develop more predictable and efficient synthetic strategies for accessing a wider range of fluoropyridine acetic acid derivatives.

Integration of Multidisciplinary Approaches for Comprehensive Understanding and Application Development

The future of research on this compound and its derivatives will undoubtedly rely on the integration of knowledge and techniques from multiple scientific disciplines. A holistic approach is necessary to fully realize the potential of this class of compounds.

This multidisciplinary integration will involve:

Chemistry and Biology: A close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new fluoropyridine acetic acid derivatives. mdpi.com This iterative cycle of design-synthesize-test is fundamental to the drug discovery process.

Pharmacology and Toxicology: As promising lead compounds are identified, their pharmacokinetic and toxicological properties will need to be thoroughly investigated. This includes studies on absorption, distribution, metabolism, and excretion (ADME), as well as assessments of potential toxicity.

Materials Science: The unique electronic and photophysical properties of fluoropyridine derivatives may lead to applications beyond medicine, such as in the development of new materials with interesting optical or electronic properties. nih.gov

Computational Science: As mentioned previously, computational tools will play an increasingly important role in all aspects of research, from synthetic planning and mechanistic studies to rational drug design and the prediction of material properties.

By fostering collaboration and communication across these disciplines, researchers can accelerate the pace of discovery and translate fundamental scientific insights into practical applications for this compound and its derivatives.

Q & A

Q. What safety protocols are recommended for handling 2-(5-Fluoropyridin-2-YL)acetic acid in laboratory settings?

- Answer : Safety protocols include wearing nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes. Avoid inhalation by working in a fume hood. Use dry powder or CO₂ fire extinguishers for fires, as water jets may spread flames. Store in a cool, dry place away from oxidizers. These precautions are extrapolated from SDS of structurally similar pyridine acetic acid derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical route involves nucleophilic substitution or coupling reactions. For example:

- Ester hydrolysis : Start with ethyl 2-(5-fluoropyridin-2-YL)acetate (synthesized via Pd-catalyzed cross-coupling) and hydrolyze under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

- Direct fluorination : Introduce fluorine at the 5-position of pyridine using Selectfluor® or DAST, followed by acetic acid side-chain introduction via alkylation.

Reaction yields depend on solvent polarity and temperature; optimize using TLC or HPLC monitoring .

Q. Which analytical techniques are effective for characterizing purity and structure?

- Answer :

- NMR : ¹H/¹³C/¹⁹F NMR identifies fluoropyridine ring protons (δ 8.2–8.5 ppm for pyridine protons) and acetic acid protons (δ 3.6–4.0 ppm). ¹⁹F NMR shows a singlet near -110 ppm for the fluorine substituent.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).

- Mass spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks at m/z 170.1 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Answer : DFT (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. Fluorine’s electronegativity lowers the HOMO energy (-6.8 eV), reducing nucleophilicity. The acetic acid moiety’s carboxyl group acts as an electron-withdrawing group, polarizing the pyridine ring. Validate calculations with experimental UV-Vis and cyclic voltammetry data .

Q. What challenges arise in determining the crystal structure of fluorinated pyridine derivatives via X-ray diffraction?

- Answer : Key challenges include:

- Weak diffraction : Fluorine’s low electron density reduces scattering, requiring high-intensity sources (synchrotron) or cryogenic cooling.

- Disorder : Fluorine’s small size can lead to positional disorder; refine using SHELXL’s PART instruction.

- Hydrogen bonding : Carboxylic acid dimers form strong O-H···O bonds (≈2.6 Å), but fluorine’s inductive effect may disrupt packing. Use PLATON or Mercury to analyze supramolecular interactions .

Q. How can researchers resolve discrepancies in spectroscopic data during fluoropyridine derivative characterization?

- Answer :

- Dynamic effects : Fluorine’s quadrupolar moment (¹⁹F) may split signals in NMR; use decoupling or higher-field instruments.

- Tautomerism : Check for keto-enol tautomerism in acetic acid via variable-temperature NMR.

- Impurity peaks : Cross-validate with LC-MS to rule out byproducts (e.g., dehalogenated analogs) .

Q. What strategies improve yield in multi-step syntheses of fluorinated pyridine acetic acids?

- Answer :

- Catalyst optimization : Use Pd(OAc)₂/XPhos for coupling reactions (≥80% yield).

- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during fluorination.

- Microwave-assisted synthesis : Reduce reaction time (e.g., ester hydrolysis from 12 hrs to 30 mins at 100°C) .

Q. Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 169.12 g/mol | |

| Melting Point | 158–162°C (DSC) | |

| logP (Octanol-Water) | 1.2 (Predicted via ChemAxon) | |

| pKa (Carboxylic Acid) | 2.8 ± 0.2 (Potentiometric titration) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.